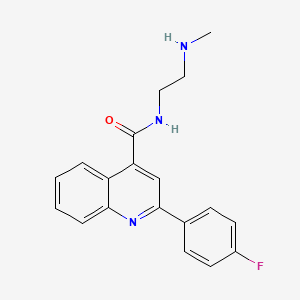

Viral 2C protein inhibitor 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18FN3O |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(methylamino)ethyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C19H18FN3O/c1-21-10-11-22-19(24)16-12-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,24) |

InChI Key |

XALWLJHOPNVGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Viral 2C Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The non-structural protein 2C of many viruses, particularly within the Picornaviridae family, is a highly conserved, multifunctional protein essential for the viral life cycle. Its critical roles in viral RNA replication, virion assembly, and interaction with host cell membranes make it a prime target for the development of broad-spectrum antiviral therapeutics. This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the viral 2C protein, with a focus on their molecular interactions and the experimental methodologies used to characterize them. We will delve into the function of the 2C protein and explore the mechanisms of both established and novel inhibitors, supported by quantitative data and detailed experimental protocols.

The Multifaceted Role of the Viral 2C Protein

The viral 2C protein is a key player in the replication of numerous RNA viruses. It is known to be involved in several critical processes, including:

-

Viral RNA Replication: The 2C protein possesses ATPase and potential helicase activities, which are thought to be crucial for unwinding the viral RNA genome during replication.[1][2] It is a central component of the viral replication complex.

-

Interaction with Host Membranes: The 2C protein associates with intracellular membranes, inducing rearrangements to form the viral replication organelles where viral RNA synthesis occurs.[1][3]

-

Virion Assembly and Encapsidation: Evidence suggests that the 2C protein is also involved in the packaging of newly synthesized viral genomes into capsids.[4]

The highly conserved nature of the 2C protein across different viral species makes it an attractive target for the development of broad-spectrum antiviral drugs.[2][5]

Mechanisms of Action of Viral 2C Protein Inhibitors

Several small molecules have been identified that target the viral 2C protein, leading to the inhibition of viral replication. These inhibitors can be broadly categorized based on their specific mechanism of action.

Inhibition of ATPase Activity

A primary mechanism of action for many 2C inhibitors is the direct interference with its ATPase activity. The energy derived from ATP hydrolysis is essential for the protein's function in RNA replication.

-

Guanidine Hydrochloride: This well-characterized inhibitor has been shown to non-competitively inhibit the ATPase activity of the poliovirus 2C protein.[6] This inhibition specifically blocks the initiation of negative-strand RNA synthesis.[6]

-

Fluoxetine: The popular antidepressant has also been identified as an inhibitor of enterovirus 2C ATPase activity.[4]

Targeting Specific Structural Domains

Other inhibitors function by binding to specific regions of the 2C protein, thereby disrupting its structure and function.

-

TBZE-029: This thiazolobenzimidazole compound targets a region immediately downstream from the helicase motif C in the enterovirus 2C protein.[4] This interaction inhibits viral RNA replication without affecting polyprotein processing.

-

Pyrazolopyridines (e.g., Jun51064, Jun6504): These compounds have demonstrated potent, broad-spectrum activity against various enteroviruses by targeting the 2C protein.[7]

Quantitative Data for Viral 2C Protein Inhibitors

The potency of antiviral compounds is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following tables summarize the reported activities of various 2C protein inhibitors against different viruses.

| Inhibitor | Target Virus | Assay Type | IC50 / EC50 (µM) | Reference |

| Guanidine Hydrochloride | Poliovirus | CPE Reduction | 320 - 390 | [6] |

| Coxsackievirus | CPE Reduction | ~2000 | [6] | |

| Fluoxetine (racemic) | Enterovirus 2C | ATPase Inhibition | 537.4 | [4] |

| SJW-2C-184 | Enterovirus A71 | CPE Inhibition | 2.9 | [4] |

| SJW-2C-227 | Enterovirus D68 | CPE Inhibition | 0.85 | [4] |

| Poliovirus-1 | CPE Inhibition | 1.7 | [4] | |

| Jun51064 | Enterovirus A71 | Plaque Assay | 0.27 - 0.61 | [7] |

| Coxsackievirus B3 | Plaque Assay | 0.18 - 2.03 | [7] | |

| Jun6504 | Enterovirus A71 | Plaque Assay | 0.27 - 0.61 | [7] |

| Coxsackievirus B3 | Plaque Assay | 0.18 - 2.03 | [7] |

Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols for Characterizing 2C Inhibitors

The identification and characterization of viral 2C protein inhibitors rely on a variety of in vitro and cell-based assays.

In Vitro 2C ATPase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the ATPase activity of purified 2C protein.

Principle: The hydrolysis of ATP by the 2C protein releases inorganic phosphate (Pi). The amount of Pi produced is quantified using a colorimetric reagent, such as malachite green, which forms a colored complex with Pi. A reduction in color development in the presence of a test compound indicates inhibition of ATPase activity.[4]

Methodology:

-

Protein Purification: Recombinant viral 2C protein is expressed and purified. Often, a truncated version of the protein is used to improve solubility.[4]

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

Purified 2C protein

-

ATP at a defined concentration

-

Assay buffer (containing necessary salts and cofactors, e.g., MgCl2)

-

Test compound at various concentrations or a vehicle control (e.g., DMSO).

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for ATP hydrolysis.

-

Detection: The malachite green reagent is added to each well to stop the reaction and develop the color.

-

Measurement: The absorbance is read at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable equation.

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect host cells from virus-induced cell death.

Principle: Many viruses cause a visible cytopathic effect (CPE), which includes changes in cell morphology, rounding, and detachment, ultimately leading to cell death. An effective antiviral compound will inhibit viral replication and thus prevent or reduce CPE.[8][9]

Methodology:

-

Cell Seeding: A suitable host cell line (e.g., HeLa, Vero) is seeded into 96-well plates and allowed to form a monolayer.[8]

-

Compound Treatment and Infection: The cell monolayers are pre-treated with serial dilutions of the test compound for a short period. Subsequently, a standardized amount of virus is added to each well.[8]

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells (typically 2-4 days).[8]

-

Quantification of Cell Viability: The extent of CPE is quantified by measuring cell viability using various methods:

-

Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 (the concentration that protects 50% of cells from CPE) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells) are determined. The Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[11]

Viral Replicon Assay

This assay provides a more direct measure of a compound's effect on viral RNA replication, independent of the complete viral life cycle.

Principle: A subgenomic viral replicon is constructed, which contains the viral non-structural proteins necessary for RNA replication (including 2C) but lacks the structural proteins required for virion assembly. A reporter gene (e.g., luciferase or GFP) is incorporated into the replicon, and its expression level serves as a surrogate for the level of RNA replication.

Methodology:

-

Cell Transfection: Host cells are transfected with the in vitro-transcribed replicon RNA.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated to allow for replicon replication and reporter gene expression.

-

Reporter Gene Assay: The level of reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP fluorescence).

-

Data Analysis: The inhibition of reporter gene expression by the compound is used to determine the EC50 value for the inhibition of viral RNA replication.

Visualizing Mechanisms and Workflows

Signaling Pathway of Viral 2C Protein in Replication

Caption: Role of Viral 2C Protein in RNA Replication.

Mechanism of Action of 2C Inhibitors

Caption: Inhibition Mechanisms of Guanidine and TBZE-029.

Experimental Workflow for 2C Inhibitor Screening

Caption: High-Throughput Screening Workflow for 2C Inhibitors.

Conclusion and Future Directions

The viral 2C protein remains a highly validated and promising target for the development of broad-spectrum antiviral drugs. The inhibitors discussed in this guide, which act through diverse mechanisms, highlight the druggability of this viral protein. Future research will likely focus on the development of next-generation inhibitors with improved potency, broader activity, and a high barrier to resistance. A deeper understanding of the structure and function of the 2C protein from a wider range of viruses will be crucial for the rational design of these novel antiviral agents. Furthermore, the detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field to standardize and advance the discovery and characterization of new viral 2C protein inhibitors.

References

- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]

- 2. Picornaviral 2C proteins: A unique ATPase family critical in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. A rationally designed 2C inhibitor prevents enterovirus D68-infected mice from developing paralysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]

- 10. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Discovery and Synthesis of Enterovirus 2C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide range of human diseases, from the common cold to severe and life-threatening conditions like poliomyelitis, myocarditis, and acute flaccid myelitis. The non-structural protein 2C, a highly conserved AAA+ ATPase, plays a pivotal role in the viral life cycle, including genome replication, making it a prime target for the development of broad-spectrum antiviral therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of inhibitors targeting the enterovirus 2C protein.

Core Concepts in 2C Inhibition

The enterovirus 2C protein is a multifunctional enzyme with essential ATPase and helicase activities. It is involved in several stages of the viral replication cycle, including the unwinding of the viral RNA genome and the assembly of new viral particles. Inhibitors of 2C can be broadly categorized based on their mechanism of action:

-

ATPase Inhibitors: These compounds directly interfere with the ATPase activity of the 2C protein, which is crucial for its function. By preventing ATP hydrolysis, these inhibitors block the energy source required for the protein's helicase activity and other conformational changes necessary for viral replication.

-

Allosteric Inhibitors: These molecules bind to a site on the 2C protein distinct from the ATPase active site. This binding induces a conformational change in the protein that ultimately inhibits its function. Several potent 2C inhibitors, including fluoxetine and its analogs, act via an allosteric mechanism.

Key Classes of Enterovirus 2C Inhibitors

Several chemical scaffolds have been identified as potent inhibitors of enterovirus 2C. This guide focuses on three prominent classes: pyrazolopyridines, fluoxetine analogues, and benzimidazoles.

Pyrazolopyridine Derivatives

Pyrazolopyridine-containing compounds have emerged as a promising class of enterovirus 2C inhibitors with potent and broad-spectrum antiviral activity.[1][2] Structure-activity relationship (SAR) studies have led to the optimization of this scaffold, resulting in compounds with nanomolar efficacy against various enteroviruses, including EV-D68, EV-A71, and Coxsackievirus B3 (CVB3).[2]

One notable example is the compound Jun6504 , which has demonstrated in vivo efficacy in a mouse model of EV-D68 infection.[3]

Fluoxetine and its Analogues

The well-known antidepressant fluoxetine has been identified as an inhibitor of enterovirus replication.[4] It has been shown that the (S)-enantiomer of fluoxetine is the more active form and that it targets the 2C protein.[4] These findings have spurred the development of novel fluoxetine analogues with improved antiviral potency and a wider spectrum of activity.

Benzimidazole Derivatives

Benzimidazole-based compounds have also been investigated as enterovirus 2C inhibitors. For instance, the compound SJW-2C-227 has been identified as a broad-spectrum antiviral agent that targets the 2C protein and inhibits its ATPase activity.[5][6]

Quantitative Data on 2C Inhibitors

The following tables summarize the antiviral activity and cytotoxicity of representative compounds from the three main classes of enterovirus 2C inhibitors.

Table 1: Antiviral Activity of Pyrazolopyridine Derivatives against Enteroviruses

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| JX040 | EV-A71 | 0.5 | >10 | >20 | [2] |

| CV-B3 | 0.8 | >10 | >12.5 | [2] | |

| Jun6504 | EV-D68 | 0.25 | >50 | >200 | [7] |

| EV-A71 | 0.50 | >50 | >100 | [7] | |

| CVB3 | 1.05 | >50 | >47.6 | [7] |

Table 2: Antiviral Activity of Fluoxetine Analogues against Enteroviruses

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| (S)-Fluoxetine | CV-B3 | 0.3 | >30 | >100 | [4] |

| EV-D68 | 0.2 | >30 | >150 | [4] | |

| Racemic 2b | CV-B3 | 0.87 | >30 | >34 | [4] |

| EV-D68 | 0.56 | >30 | >53 | [4] | |

| (S)-2b | CV-B3 | 0.19 | >30 | >157 | [4] |

| EV-D68 | 0.11 | >30 | >272 | [4] |

Table 3: Antiviral Activity of Benzimidazole Derivatives against Enteroviruses

| Compound | Virus Strain | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SJW-2C-227 | EV-A71 (CPE) | 2.66 (IC50) | 78.71 | 29.6 | [5] |

| EV-A71 (Yield) | 1.7 (EC50) | - | - | [6] | |

| EV-D68 (CPE) | 0.85 (IC50) | >50 | >58.8 | [5] | |

| EV-D68 (Yield) | 0.52 (EC50) | - | - | [6] | |

| PV-1 | 1.7 (IC50) | >50 | >29.4 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of enterovirus 2C inhibitors.

Synthesis of a Pyrazolopyridine Inhibitor (General Procedure)

The synthesis of pyrazolopyridine inhibitors generally involves a multi-step process. The following is a representative procedure for the synthesis of the pyrazolopyridine core and subsequent derivatization.

Step 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate

-

A mixture of 1-alkylpyrazole-5-amine or 1,3-dialkylpyrazole-5-amine (1 equivalent) and a 4-alkyl-2,4-diketoester (1 equivalent) is dissolved in acetic acid.

-

The reaction mixture is refluxed for 5 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude 1H-pyrazolo[3,4-b]pyridine-4-carboxylic ester intermediate.

-

The crude ester is then hydrolyzed using potassium hydroxide in isopropanol to afford the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate.

Step 2: Amide Coupling to form the final product

-

To a solution of the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

The desired amine (1.2 equivalents) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by extraction and purified by column chromatography to yield the final pyrazolopyridine inhibitor.[2]

Malachite Green ATPase Assay

This colorimetric assay is used to measure the ATPase activity of the 2C protein and the inhibitory effect of compounds. The assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

-

Purified recombinant enterovirus 2C protein

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution (in assay buffer)

-

Test compounds dissolved in DMSO

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green hydrochloride in water

-

Solution B: 4.2% ammonium molybdate in 4 M HCl

-

Solution C: 34% sodium citrate

-

Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and add 1 part of Triton X-100. Let it sit for 30 minutes, then add 2 parts of Solution C.

-

Procedure:

-

In a 96-well plate, add 2 µL of test compound at various concentrations (or DMSO as a control).

-

Add 20 µL of a solution containing the purified 2C protein in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of ATP solution.

-

Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction by adding 80 µL of the Malachite Green Working Reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

The amount of phosphate released is proportional to the absorbance, and the IC50 value of the inhibitor can be calculated from the dose-response curve.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of inhibitors to the 2C protein in a competitive format. It relies on the displacement of a fluorescently labeled probe from the protein by a test compound.

Materials:

-

Purified recombinant enterovirus 2C protein

-

FP Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

Fluorescently labeled probe (e.g., Jun14157)

-

Test compounds dissolved in DMSO

Procedure:

-

In a black, low-volume 384-well plate, add test compounds at various concentrations.

-

Add a pre-mixed solution of the 2C protein and the fluorescent probe in FP buffer. The final concentrations of the protein and probe should be optimized beforehand (e.g., 100 nM 2C protein and 10 nM Jun14157).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

Data is analyzed by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve, which can then be converted to a Ki value.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero, or RD cells)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Enterovirus stock with a known titer

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the cells overnight at 37°C in a CO₂ incubator.

-

The next day, prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Infect the cells with the enterovirus at a pre-determined multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

-

At the end of the incubation period, measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of enterovirus 2C inhibitors.

Figure 1: Simplified schematic of the enterovirus replication cycle highlighting the role of the 2C protein and the point of intervention for 2C inhibitors.

Figure 2: Workflow for the Malachite Green-based ATPase inhibition assay.

Figure 3: Workflow for the Fluorescence Polarization competition assay.

Conclusion

The enterovirus 2C protein remains a highly attractive target for the development of broad-spectrum antiviral drugs. Significant progress has been made in identifying and optimizing potent inhibitors belonging to diverse chemical classes. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field. Continued efforts in structure-based drug design, coupled with robust in vitro and in vivo evaluation, will be crucial in advancing these promising 2C inhibitors towards clinical development.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. srrjournals.com [srrjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Quinoline-Based PIK3C2A Inhibitors: A Technical Guide for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Phosphatidylinositol 3-kinase C2 alpha (PIK3C2A, also known as PI3K-C2α) is a member of the class II PI3K family, representing a compelling target for therapeutic intervention in various diseases, including cancer, thrombosis, and diabetes. While the quinoline scaffold is a well-established pharmacophore in kinase inhibitor design, a comprehensive structure-activity relationship (SAR) study specifically for quinoline-based inhibitors of PIK3C2A is not extensively documented in publicly available literature. This guide addresses this gap by providing a foundational framework for the rational design of such inhibitors.

This document synthesizes critical information on:

-

The biological role and signaling pathways of PIK3C2A.

-

The SAR of quinoline and quinazoline derivatives as inhibitors of the broader PI3K family, offering valuable insights applicable to PIK3C2A.

-

Detailed experimental protocols for the biochemical and cellular screening of PIK3C2A inhibitors.

-

A proposed logical framework for designing novel quinoline-based PIK3C2A inhibitors based on structural biology and known ligand interactions.

By integrating these key areas, this guide serves as a technical resource to accelerate research and development efforts targeting this crucial class II PI3K enzyme.

PIK3C2A: Function and Signaling Pathway

PIK3C2A is a lipid kinase that primarily phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 4-phosphate (PI(4)P) to produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2).[1] These phosphoinositides act as second messengers in a multitude of cellular processes. Unlike class I PI3Ks, which are central to the canonical PI3K/AKT/mTOR growth signaling axis, PIK3C2A plays more nuanced roles in intracellular membrane trafficking, including clathrin-mediated endocytosis, vesicle transport, and ciliogenesis.[1][2] Its activity is implicated in insulin signaling, glucose uptake, and platelet function.[1]

The signaling cascade involving PIK3C2A is initiated by various upstream signals, such as growth factor receptor activation. The enzyme then produces lipid messengers that recruit effector proteins containing specific lipid-binding domains (e.g., PX and FYVE domains), leading to the regulation of downstream cellular events.

Structure-Activity Relationships of Quinoline/Quinazoline PI3K Inhibitors

While specific SAR data for quinoline-based PIK3C2A inhibitors are limited, extensive research on quinoline and its isostere, quinazoline, as inhibitors of Class I PI3Ks provides a robust starting point for inhibitor design. These compounds typically function as ATP-competitive inhibitors, binding to the kinase hinge region within the catalytic domain.

Key SAR insights from pan-PI3K and isoform-selective inhibitors can be summarized as follows:

-

Hinge Binding: The quinoline or quinazoline nitrogen (typically at position 1) often acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of a valine residue in the kinase hinge region.[3]

-

Affinity Pocket: The quinoline ring itself generally occupies a hydrophobic "affinity pocket" conserved across PI3K isoforms.[3]

-

Selectivity Pockets: Substitutions at various positions on the quinoline core can extend into less conserved regions, thereby conferring isoform selectivity. For instance, modifications at the 4- and 6-positions have been explored to achieve selectivity for PI3Kδ over other isoforms.[3]

-

Solvent-Exposed Region: Larger, often polar, groups are frequently attached to the core scaffold to interact with the solvent-exposed region, improving physicochemical properties like solubility.

The tables below summarize quantitative data for representative quinoline and quinazoline-based inhibitors against Class I PI3K isoforms. This data illustrates how structural modifications influence potency and selectivity.

Table 1: SAR of Quinazoline-Based PI3Kδ Inhibitors

| Compound | R1 (Position 4) | R2 (Position 6) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Quinoline | >10000 | >10000 | >10000 | 1800 |

| 2 | 4-Fluorophenyl | Quinoline | >10000 | >10000 | 2500 | 220 |

| 3 | 4-Fluorophenyl | 2-Naphthyl | 1900 | 1200 | 380 | 14 |

| 4 | 4-Fluorophenyl | 6-Morpholinopyridin-3-yl | 1400 | 1600 | 160 | 4.3 |

Data adapted from studies on PI3Kδ selective inhibitors, demonstrating the impact of modifying the R1 and R2 positions to enhance potency and selectivity.[3]

Table 2: Potency of Imidazo[4,5-c]quinoline and Pyrrolo-quinoline PI3K/mTOR Inhibitors

| Compound | Scaffold | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| BEZ235 | Imidazo[4,5-c]quinoline | 4 | 75 | 7 | 5 | 21 |

| DK8G557 | Pyrrolo-quinoline | - | - | - | - | 7000 |

| HP9912 | Pyrrolo-quinoline | - | - | - | - | 500 |

Data for BEZ235, a pan-PI3K/mTOR inhibitor, and pyrrolo-quinolines, which target PIKK family members, highlight the versatility of the broader quinoline scaffold.[4][5]

Experimental Protocols for Inhibitor Screening and Characterization

A multi-step process is required to identify and validate novel PIK3C2A inhibitors, progressing from high-throughput biochemical screens to cell-based assays and downstream functional readouts.

Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method ideal for high-throughput screening (HTS) and IC₅₀ determination. It measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6][7][8][9]

Principle:

-

Kinase Reaction: Recombinant PIK3C2A enzyme phosphorylates a lipid substrate (e.g., PI or PI(4)P) in the presence of ATP, producing ADP.

-

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is proportional to the initial ADP concentration.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1X PI3K Reaction Buffer containing a suitable lipid substrate (e.g., 0.1 mg/mL PI in phosphatidylserine vesicles).

-

Prepare serial dilutions of the test inhibitor (e.g., quinoline derivatives) in DMSO, then dilute further in the reaction buffer.

-

Dilute recombinant human PIK3C2A enzyme to the desired concentration in the reaction buffer.

-

Prepare an ATP solution (e.g., 25 µM final concentration) in the reaction buffer.

-

-

Kinase Reaction (384-well plate format):

-

To each well, add 5 µL of the inhibitor solution.

-

Add 10 µL of the diluted PIK3C2A enzyme solution and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature. Include "no enzyme" and "vehicle (DMSO)" controls.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for another 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Cellular Target Engagement and Functional Assays

Confirmation of inhibitor activity in a cellular context is crucial. This involves verifying that the compound can penetrate the cell membrane, engage with PIK3C2A, and elicit a functional response.

A. Western Blot for Downstream Signaling: A common method to assess PI3K pathway inhibition is to measure the phosphorylation status of downstream effectors. While PIK3C2A is not a primary regulator of AKT, its inhibition can impact related pathways.

-

Culture appropriate cells (e.g., HUVECs, HeLa cells) to 70-80% confluency.

-

Starve cells (e.g., in serum-free media) for 4-6 hours.

-

Pre-treat cells with various concentrations of the quinoline-based inhibitor for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., insulin, EGF) for 10-15 minutes to activate PI3K signaling.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated downstream targets (e.g., p-AKT, though effects may be indirect) and total protein controls.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

B. Cell Proliferation/Viability Assay: This assay determines the effect of the inhibitor on cell growth, which is particularly relevant for oncology applications.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor.

-

Incubate for 72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo® (luminescence) or resazurin (fluorescence).

-

Measure the signal with a plate reader and calculate GI₅₀ (concentration for 50% growth inhibition) values.[10]

Logical Framework for Inhibitor Design

The design of novel, selective quinoline-based PIK3C2A inhibitors should be guided by the structural features of the enzyme's ATP-binding pocket. High-resolution crystal structures of PIK3C2A are available (e.g., PDB: 7BI6), providing a template for structure-based drug design.[11] A hypothetical binding mode can be proposed by docking a quinoline scaffold into this active site, leveraging SAR knowledge from other PI3K inhibitors.

Key Interaction Points for Design:

-

Hinge Region: The N1 atom of the quinoline ring should be positioned to form a hydrogen bond with the backbone NH of the hinge region (Val-like residue).

-

Hydrophobic Pockets: The quinoline core and substituents can be designed to maximize hydrophobic interactions within the affinity pocket.

-

Ribose Pocket: Substituents at the 4-position (e.g., morpholine, as seen in many PI3K inhibitors) can occupy the ribose-binding pocket.

-

Selectivity: To achieve selectivity over Class I PI3Ks, substitutions should target non-conserved residues that lie at the entrance of the ATP-binding site. Computational analysis comparing the active sites of PIK3C2A with PI3Kα/β/δ/γ is essential to identify these unique residues.

References

- 1. uniprot.org [uniprot.org]

- 2. PIK3C2A - Wikipedia [en.wikipedia.org]

- 3. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K (p120γ) Protocol [promega.jp]

- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 8. promega.com [promega.com]

- 9. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.jp]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral spectrum of viral 2C protein inhibitors against picornaviruses, with a specific focus on the well-characterized inhibitor, fluoxetine. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative antiviral activity, experimental methodologies, and the molecular mechanism of action of this class of compounds.

The picornavirus family includes a wide range of human and animal pathogens, such as enteroviruses (including poliovirus, coxsackieviruses, and rhinoviruses) and cardioviruses. The non-structural protein 2C, a highly conserved AAA+ ATPase, plays a crucial role in the viral replication cycle, making it an attractive target for the development of broad-spectrum antiviral therapies.[1][2][3] This guide summarizes the current understanding of inhibitors targeting this pivotal viral protein.

Quantitative Antiviral Activity

Fluoxetine, a selective serotonin reuptake inhibitor, has been identified as a potent inhibitor of picornavirus replication through its interaction with the 2C protein.[1][4][5] The antiviral activity of racemic fluoxetine and its more active (S)-enantiomer has been quantified against a panel of picornaviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a clear comparison of its activity spectrum.

| Virus (Strain) | Virus Species | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Coxsackievirus B3 (Nancy) | Enterovirus B | Racemic Fluoxetine | 3.2 ± 0.95 | 23 - 28 | ~7-9 |

| Coxsackievirus B3 (Nancy) | Enterovirus B | (S)-Fluoxetine | 0.4 ± 0.15 | 23 - 28 | ~58-70 |

| Coxsackievirus B3 (Nancy) | Enterovirus B | (R)-Fluoxetine | >30 | 23 - 28 | - |

| Enterovirus D68 (Fermon) | Enterovirus D | Racemic Fluoxetine | 3.36 ± 0.47 | 28 | 8.3 |

| Enterovirus D68 (Fermon) | Enterovirus D | (S)-Fluoxetine | 1.23 ± 0.38 | 28 | 22.8 |

| Human Rhinovirus 2 | Rhinovirus A | (S)-Fluoxetine | 7.95 ± 0.39 | 23 - 28 | ~2.9-3.5 |

| Human Rhinovirus 14 | Rhinovirus A | (S)-Fluoxetine | 6.34 ± 1.02 | 23 - 28 | ~3.6-4.4 |

| Enterovirus A71 (BrCr) | Enterovirus A | (S)-Fluoxetine | >30 | 23 - 28 | - |

| Poliovirus (Sabin) | Enterovirus C | (S)-Fluoxetine | >30 | 23 - 28 | - |

Table 1: Antiviral Activity of Fluoxetine and its Enantiomers against various Picornaviruses. Data compiled from studies utilizing cytopathic effect (CPE) reduction assays and reporter virus assays.[1][5][6][7] The CC50 values were determined in parallel on HeLa R19 or Vero cells.[5][7] The selectivity index is calculated as CC50/EC50.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of viral 2C protein inhibitors.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

-

Cell Seeding: HeLa R19 or Vero cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight to form a confluent monolayer.

-

Compound Preparation and Addition: The test compound (e.g., fluoxetine) is serially diluted in cell culture medium. The growth medium is removed from the cells and replaced with the medium containing the various concentrations of the compound.

-

Virus Infection: Cells are infected with the respective picornavirus at a low multiplicity of infection (MOI) of 0.001 to 0.01.[1][5]

-

Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 incubator, allowing for multiple cycles of viral replication and the development of CPE.[1][5]

-

Assessment of Cell Viability: Cell viability is determined using a colorimetric method, such as the MTS assay. The absorbance is measured at 490 nm, which is proportional to the number of viable cells.[1]

-

Data Analysis: The EC50 value is calculated as the compound concentration that protects 50% of the cells from virus-induced death, determined by non-linear regression analysis of the dose-response curves.

Single-Cycle Replication Assay (Luciferase Reporter Virus)

This assay provides a more direct and quantitative measure of viral RNA replication during a single infectious cycle.

-

Cell Seeding: HeLa R19 cells are seeded in 96-well plates as described for the CPE assay.

-

Compound Treatment and Infection: Cells are treated with serial dilutions of the test compound and subsequently infected with a reporter virus (e.g., Renilla luciferase-expressing CVB3) at a higher MOI (e.g., 4) to ensure a single cycle of replication.[6]

-

Incubation: The infected cells are incubated for a shorter period, typically 7-8 hours, at 37°C.[1][6]

-

Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[1]

-

Data Analysis: The EC50 value is determined as the compound concentration that inhibits 50% of the luciferase activity compared to untreated, infected cells.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial for assessing the toxicity of the antiviral compound to the host cells and for calculating the selectivity index.

-

Cell Seeding: The same cell line used for the antiviral assays is seeded in 96-well plates.

-

Compound Addition: Serial dilutions of the test compound are added to the cells. No virus is added.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral assay (e.g., 3 days for a multicycle assay).[1]

-

Cell Viability Measurement: Cell viability is measured using an appropriate method, such as the MTS or MTT assay.[8][9] The absorbance is read at the corresponding wavelength.

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Mechanism and Workflow

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of action of fluoxetine on the picornavirus 2C protein.

Figure 2: General workflow for determining the antiviral efficacy of a 2C inhibitor.

Conclusion

The viral 2C protein is a validated and promising target for the development of broad-spectrum antiviral drugs against a range of picornaviruses. Fluoxetine serves as a key example of a 2C inhibitor, demonstrating potent and stereospecific antiviral activity, particularly against Enterovirus B and D species.[1][10] The detailed experimental protocols and the mechanistic insights provided in this guide offer a solid foundation for researchers engaged in the discovery and development of novel anti-picornavirus therapeutics. Further investigation into the structure-activity relationships of 2C inhibitors and their efficacy in in vivo models is warranted to translate these findings into clinical applications.

References

- 1. Fluoxetine Inhibits Enterovirus Replication by Targeting the Viral 2C Protein in a Stereospecific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoxetine targets an allosteric site in the enterovirus 2C AAA+ ATPase and stabilizes a ring-shaped hexameric complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Selective Serotonin Reuptake Inhibitor Fluoxetine Inhibits Replication of Human Enteroviruses B and D by Targeting Viral Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape: A Technical Guide to Docking Studies of Viral 2C Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of molecular docking studies targeting the viral 2C protein, a highly conserved non-structural protein essential for the replication of picornaviruses. As a key player in the viral life cycle, the 2C protein has emerged as a promising target for the development of broad-spectrum antiviral therapeutics. This document outlines the structural and functional basis for targeting the 2C protein, details the experimental protocols for in silico docking, presents quantitative data for known inhibitors, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this critical area of drug discovery.

The Viral 2C Protein: A Prime Antiviral Target

The 2C protein of picornaviruses, a diverse family of non-enveloped RNA viruses including enteroviruses and rhinoviruses, is one of the most conserved proteins across different viral species.[1][2][3][4][5] This high degree of conservation makes it an attractive target for the development of broad-spectrum antiviral drugs. The 2C protein is a multifunctional entity, playing crucial roles in several stages of the viral life cycle, including:

-

Viral Uncoating: Facilitating the release of the viral RNA genome into the host cell.[1]

-

Host Cell Membrane Rearrangement: Inducing the formation of replication complexes on host cell membranes.[1][3]

-

RNA Replication: Exhibiting ATPase and helicase activities that are critical for the replication of the viral RNA.[1]

-

Encapsidation and Morphogenesis: Participating in the assembly of new viral particles.[1][3]

Structurally, the viral 2C protein is characterized by several key domains: an N-terminal membrane-binding domain, a central ATPase domain belonging to the AAA+ superfamily with conserved Walker A and B motifs, a cysteine-rich zinc-finger-like domain, and a C-terminal helical domain.[1][2][3][4] The ATPase domain, in particular, is a focal point for inhibitor design, as its activity is essential for viral replication.[3]

Quantitative Analysis of 2C Protein Inhibitors

Molecular docking studies have been instrumental in identifying and optimizing inhibitors of the viral 2C protein. These computational analyses provide valuable insights into the binding affinities and potential interactions of small molecules with the protein target. The table below summarizes quantitative data for a selection of compounds that have been investigated as inhibitors of the viral 2C protein.

| Compound Class/Name | Target Virus/Protein | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues (if specified) | Reference |

| Hydantoin | Enteroviruses | -88.18 (Free Energy) | Not specified | [6] |

| GuaHCL | EV-D68, EV-D70 | Not specified | THR221, SER226, HIS228 (in ATPase domain) | [6] |

| Compound 19b | Enteroviruses | Not specified | Not specified | [6] |

| R523062 | Enteroviruses | Not specified | Not specified | [6] |

| Quinoline analogs 12a | Enteroviruses | Not specified | Not specified | [6] |

| Dibucaine | EV-A71 | IC50 of 4.5 µM (in-cell assay) | Not specified | [7] |

| Guanidine Hydrochloride (GnHCl) | EV-A71 | IC50 of 0.14 mM (in-cell assay) | Not specified | [7] |

| Fluoxetine | Enteroviruses | Not specified | Not specified | [3] |

| SJW-2C-227 | EV-D68, PV-1 | IC50 of 0.85 µM and 1.7 µM respectively | Not specified | [7] |

| Theaflavin | SARS-CoV-2 (Nsp10-Nsp16) | -11.8 | Not specified | [8] |

| Catechin | SARS-CoV-2 (Nsp10-Nsp16) | -9.2 | Not specified | [8] |

| Remdesivir | COVID-19 Spike Protein | -6.54 | Not specified | [9] |

| Dasabuvir | COVID-19 Spike Protein | -6.12 | Not specified | [9] |

| Daclatasvir | SARS-CoV-2 RNA-MTase | High Affinity | Not specified | [10] |

| Pibrentasvir | SARS-CoV-2 RNA-MTase | High Affinity | Not specified | [10] |

Note: The data presented is a compilation from various studies and may involve different viral species and computational methods. Direct comparison of binding energies across different studies should be done with caution.

Methodologies for Molecular Docking of 2C Inhibitors

The following protocol outlines a generalized workflow for performing molecular docking studies to identify and characterize potential inhibitors of the viral 2C protein. This process is a cornerstone of structure-based drug design.[11]

3.1. Protein Preparation

-

Structure Retrieval: Obtain the three-dimensional crystal structure of the target viral 2C protein from a protein databank such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated using servers like I-TASSER.[6]

-

Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein, which are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH. Assign partial charges to each atom using a force field (e.g., Amber, CHARMM).

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to arrive at a more stable conformation.

3.2. Ligand Preparation

-

Ligand Acquisition: Obtain the 2D or 3D structures of potential inhibitor molecules. These can be sketched using chemical drawing software or downloaded from chemical databases like PubChem.[8]

-

3D Structure Generation: If starting from 2D structures, convert them into 3D conformations.

-

Ligand Optimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.

-

Charge and Torsion Assignment: Assign partial charges and define rotatable bonds for the ligand, which will be explored during the docking process.

3.3. Docking Simulation

-

Grid Box Definition: Define a three-dimensional grid box around the active site or a potential allosteric binding site on the 2C protein. This grid defines the search space for the ligand during docking. The binding site can be identified from co-crystallized ligands or through binding site prediction algorithms.

-

Docking Execution: Use a molecular docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined grid box.[12] The program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

3.4. Post-Docking Analysis

-

Binding Affinity Evaluation: Analyze the docking scores or estimated binding free energies for each ligand. Lower values generally indicate a more favorable binding interaction.[9]

-

Interaction Analysis: Visualize the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the 2C protein.

-

Comparative Analysis: Compare the binding modes and affinities of different ligands to understand structure-activity relationships (SAR) and to guide the design of more potent inhibitors.

Visualizing Key Processes

4.1. Role of 2C Protein in the Picornavirus Life Cycle

The following diagram illustrates the central role of the viral 2C protein in the replication cycle of picornaviruses.

Caption: The central role of the viral 2C protein in the picornavirus life cycle.

4.2. General Workflow for Molecular Docking Studies

This diagram outlines the typical workflow for a structure-based virtual screening and molecular docking study aimed at identifying novel viral 2C protein inhibitors.

Caption: A generalized workflow for identifying viral 2C inhibitors via molecular docking.

Conclusion

Molecular docking serves as a powerful and indispensable tool in the rational design and discovery of novel antiviral agents targeting the viral 2C protein.[11][13] By providing detailed insights into the molecular interactions between potential inhibitors and this crucial viral enzyme, in silico approaches can significantly accelerate the identification of promising lead compounds for further experimental validation.[13] The continued application of these computational methods, coupled with a deeper understanding of the structure and function of the 2C protein, holds great promise for the development of effective therapies against a wide range of picornaviral infections.

References

- 1. Frontiers | The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C [frontiersin.org]

- 2. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]

- 3. Picornavirus 2C proteins: structure-function relationships and interactions with host factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doaj.org [doaj.org]

- 6. Structure Prediction and Potential Inhibitors Docking of Enterovirus 2C Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular Docking Studies to Identify Promising Natural Inhibitors Targeting SARS-CoV-2 Nsp10-Nsp16 Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pjmhsonline.com [pjmhsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. trepo.tuni.fi [trepo.tuni.fi]

- 12. Molecular docking analysis of peptide-based antiviral agents against SARS-CoV-2 main protease: an approach towards drug repurposing [explorationpub.com]

- 13. researchgate.net [researchgate.net]

The Viral Achilles' Heel: Targeting the 2C Protein for Broad-Spectrum Antiviral Drug Development

An In-depth Technical Guide

Executive Summary

The emergence of drug-resistant viral strains and the ever-present threat of novel viral pandemics necessitate the development of broad-spectrum antiviral agents. A particularly promising target for such therapeutics is the non-structural protein 2C, a highly conserved protein among picornaviruses, including clinically significant pathogens like enteroviruses, rhinoviruses, and poliovirus.[1][2] Its indispensable and multifaceted roles in the viral life cycle—spanning genome replication, membrane remodeling, and virion assembly—make it an attractive focal point for therapeutic intervention.[1][3] This whitepaper provides a comprehensive technical overview of the viral 2C protein, its mechanism of action, its validation as a drug target, a survey of known inhibitors with their efficacy data, and detailed experimental protocols for screening and characterizing novel 2C-targeting compounds.

The 2C Protein: A Multifunctional Hub in Viral Replication

The 2C protein is the most conserved non-structural protein within the Picornaviridae family, making it an excellent candidate for developing pan-enterovirus drugs.[1][4] It is a complex molecular machine with several distinct, yet interconnected, functions crucial for viral propagation.

Key Structural and Functional Domains:

-

N-Terminal Amphipathic Helix: This domain acts as a membrane anchor, tethering the viral replication complex to intracellular membranes.[5][6] This localization is critical for the rearrangement of host cell membranes into vesicular structures that serve as the sites for viral RNA synthesis.[6]

-

AAA+ ATPase Domain: The central region of 2C contains a highly conserved ATPase (Adenosine Triphosphatase) domain with Walker A and B motifs.[1][7] This domain hydrolyzes ATP to provide the energy required for its various activities, including RNA helicase functions.[1][8] The ATPase activity is essential for viral replication.[1]

-

RNA Binding and Helicase Activity: 2C possesses RNA helicase activity, which is vital for unwinding the viral RNA duplexes formed during replication, allowing for the efficient synthesis of new viral genomes.[1][5] It binds to RNA through a two-step mechanism, initially driven by the phosphodiester backbone, followed by a reorientation to form a catalytically competent state.[3][5]

-

Zinc Finger Domain: A C-terminal zinc finger motif is essential for the correct folding and structural integrity of the 2C protein.[1]

The protein functions as a homo-oligomer, often forming a hexameric ring-shaped structure, which is believed to be its active conformation for ATPase and helicase activities.[7][9] Its roles extend beyond replication to include viral uncoating, encapsidation, and morphogenesis, highlighting its central importance in the complete viral life cycle.[1][3]

2C Protein as a Broad-Spectrum Antiviral Target

The viability of a protein as a drug target hinges on its necessity for the pathogen and its conservation across different strains or species. The 2C protein excels in both aspects.

-

High Conservation: The amino acid sequence of the 2C protein is one of the most highly conserved among all enteroviruses, suggesting that mutations are likely to be detrimental to viral fitness.[3] This high degree of conservation means that a drug targeting 2C could be effective against a wide range of picornaviruses, including poliovirus, coxsackieviruses, EV-A71, and EV-D68.[10][11][12]

-

Essential for Replication: As detailed above, 2C's functions are indispensable.[1][2] Inhibition of its ATPase or helicase activity, or disruption of its interaction with membranes or RNA, effectively halts the viral replication cycle.

-

Validated Target: Numerous antiviral compounds have been identified that confer resistance through mutations in the 2C coding sequence, genetically validating it as the direct target of these inhibitors.[8] Well-known examples include guanidine hydrochloride and hydantoin-containing compounds.[8]

Inhibitors of 2C Protein: Efficacy and Mechanism

Several classes of small molecules have been identified that inhibit 2C function. These range from repurposed drugs to novel compounds discovered through high-throughput screening.

-

Guanidine Hydrochloride (GnHCl): A long-known inhibitor that targets 2C and inhibits viral RNA replication.[8]

-

Fluoxetine and Dibucaine: A repurposed antidepressant and a local anesthetic, respectively, that have been shown to target an allosteric site on the 2C protein.[4][11]

-

Novel Heterocyclic Compounds: Recent screening efforts have identified potent novel inhibitors with low micromolar to nanomolar efficacy against various enteroviruses.[10][12][13]

The mechanism of these inhibitors can vary. Some, like guanidine, directly inhibit the protein's ATPase activity.[8] Others, such as fluoxetine, bind to an allosteric pocket, presumably preventing the conformational changes necessary for its function.[11] Interestingly, resistance mutations to some novel inhibitors have been mapped not only to 2C but also to the viral capsid protein, suggesting these compounds may disrupt a crucial interaction between 2C and the capsid during virion assembly.[10][11][12]

Quantitative Data on 2C Inhibitors

The following table summarizes the reported efficacy of various 2C inhibitors against different enteroviruses. The 50% inhibitory concentration (IC₅₀) represents the concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) indicates the concentration that causes 50% cell death. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of the compound's therapeutic window.

| Compound | Target Virus | Assay Cell Line | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| Guanidine HCl (GnHCl) | EV-A71 | Vero | 0.14 mM | >10 mM | >71 | [13] |

| Dibucaine | EV-A71 | Vero | 4.5 µM | >50 µM | >11.1 | [13] |

| SJW-2C-14 | EV-A71 | Vero | 44.7 µM | 422.4 µM | 9.44 | [13] |

| SJW-2C-69 | EV-A71 | Vero | 23.8 µM | >400 µM | >16.8 | [13] |

| SJW-2C-227 | EV-A71 | Vero | 2.65 µM | 78.71 µM | 29.6 | [14] |

| SJW-2C-227 | EV-D68 | Vero | 0.85 µM | >100 µM | >117 | [13] |

| SJW-2C-227 | Poliovirus 1 (PV-1) | Vero | 1.7 µM | >100 µM | >58 | [13] |

Experimental Protocols for 2C-Targeted Drug Discovery

Developing novel 2C inhibitors requires a robust pipeline of biochemical and cell-based assays. The workflow typically involves primary screening to identify ATPase inhibitors, followed by secondary assays to confirm mechanism and cell-based assays to determine antiviral efficacy.

Protocol: Recombinant 2C Protein Expression and Purification

The foundation of any in vitro screening is the availability of pure, active protein.

-

Cloning: The coding sequence for the full-length or a soluble truncated version of the 2C protein (often removing the N-terminal transmembrane domain) is cloned into an expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or 6xHis).

-

Expression: The construct is transformed into a suitable bacterial host like E. coli BL21(DE3). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) overnight to enhance protein solubility.

-

Lysis: Cells are harvested, resuspended in lysis buffer (containing Tris-HCl, NaCl, protease inhibitors, and a detergent like Triton X-100), and lysed by sonication or high-pressure homogenization.

-

Purification: The soluble lysate is clarified by centrifugation. The supernatant is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

-

Further Purification: For higher purity, the protein can be subjected to additional steps like ion-exchange and size-exclusion chromatography.[15]

-

QC: Protein purity is assessed by SDS-PAGE, and concentration is determined using a Bradford or BCA assay. Activity should be confirmed using an ATPase assay.

Protocol: Malachite Green ATPase Assay (Primary Screen)

This is a colorimetric assay that quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.[13]

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 20 mM HEPES pH 7.0, 25 mM NaCl, 5 mM MgCl₂, 1 mM TCEP), a defined concentration of purified 2C protein, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding a saturating concentration of ATP (e.g., 1-2 mM). Include controls for no enzyme (background) and no inhibitor (maximum activity).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction and detect the released phosphate by adding a Malachite Green-molybdate reagent. This forms a colored complex with free phosphate.

-

Measurement: After a short color development period (15-20 minutes), measure the absorbance at ~620-650 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to determine the IC₅₀ value.

Protocol: Nucleic Acid Helicase/Unwinding Assay (Secondary Screen)

This assay directly measures the ability of 2C to unwind a double-stranded nucleic acid substrate, a key mechanistic function.

-

Substrate Preparation: A short RNA or DNA duplex is prepared by annealing a fluorescently or radioactively labeled oligonucleotide strand to its longer, unlabeled complement, creating a partial duplex with a 3' or 5' overhang for the helicase to load.

-

Reaction Setup: In a reaction tube, combine the helicase assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 2.5 mM MgCl₂, 2 mM DTT), the purified 2C protein, and the test inhibitor.

-

Initiation and Incubation: Add the duplex substrate and ATP (5 mM) to start the reaction. Incubate for 60 minutes at 37°C.[9] A "trap" strand (an unlabeled oligonucleotide identical to the labeled strand) is often included to prevent re-annealing of the unwound product.

-

Termination: Stop the reaction by adding a stop buffer containing a proteinase K and SDS.[9]

-

Analysis: The products (unwound single strand) are separated from the substrate (duplex) by native polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is imaged using a fluorescence scanner or phosphorimager. Inhibition is quantified by the reduction in the amount of unwound single-stranded product.

Protocol: Cytopathic Effect (CPE) Inhibition Assay (Cell-Based Efficacy)

This assay measures the ability of a compound to protect host cells from virus-induced death.[13]

-

Cell Seeding: Seed a susceptible host cell line (e.g., Vero or HeLa cells) into 96-well plates and grow to confluence.[13]

-

Infection and Treatment: Remove the growth medium. Infect the cells with a low multiplicity of infection (MOI) of the target virus. Simultaneously, add serial dilutions of the test compound. Include "cells only" (no virus, no drug) and "virus only" (no drug) controls.

-

Incubation: Incubate the plates for 2-3 days, or until the "virus only" control wells show ~90-100% cytopathic effect (cell rounding and detachment).

-

Viability Measurement: Quantify cell viability using a reagent like MTT, MTS, or a commercial reagent like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.

-

Analysis: Calculate the IC₅₀ from the dose-response curve of viral inhibition and the CC₅₀ from a parallel plate with uninfected cells treated with the compound to assess cytotoxicity.

Conclusion and Future Directions

The viral 2C protein stands out as a high-value, broad-spectrum target for the development of urgently needed antiviral therapies. Its highly conserved nature and central role in the replication of numerous human pathogens make it an ideal candidate for overcoming the limitations of narrow-spectrum drugs. The availability of robust biochemical and cell-based assays provides a clear path for the discovery and optimization of novel inhibitors. Future efforts should focus on structure-based drug design, leveraging the recently solved crystal structures of 2C to develop more potent and selective allosteric inhibitors.[11] Furthermore, exploring compounds that disrupt 2C's interaction with host factors or other viral proteins could unveil new mechanisms of inhibition. The continued investigation of this critical viral protein promises to yield a new generation of powerful pan-enteroviral therapeutics.

References

- 1. The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2C protein of Enterovirus: key protein of viral replication and antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enteroviral 2C protein is an RNA-stimulated ATPase and uses a two-step mechanism for binding to RNA and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the 2C protein of enteroviruses to develop broad-spectrum antivirals derived from Fluoxetine | ANR [anr.fr]

- 5. Frontiers | Picornavirus 2C proteins: structure-function relationships and interactions with host factors [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Polyprotein Context Regulates the Activity of Poliovirus 2CATPase Bound to Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enteroviral 2C Protein as an Antiviral Target – The Cameron & Arnold Laboratory [cameronlab.com]

- 9. journals.asm.org [journals.asm.org]

- 10. [PDF] Development of Enterovirus anti-viral agents that target the viral 2C protein | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of Enterovirus Antiviral Agents That Target the Viral 2C Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: The Multifaceted Role of the 2C Protein in the Enterovirus Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteroviruses, a genus within the Picornaviridae family, encompass a wide range of significant human pathogens, including poliovirus, rhinoviruses, coxsackieviruses, and enterovirus A71 (EV-A71).[1][2] These non-enveloped, positive-sense single-stranded RNA viruses are responsible for a spectrum of diseases, from the common cold to severe neurological conditions like poliomyelitis and acute flaccid myelitis.[1][2] A key player in the viral life cycle, and a protein of significant interest for antiviral drug development, is the non-structural protein 2C.[3][4] This highly conserved protein is involved in nearly every stage of the viral life cycle, demonstrating a remarkable functional plasticity that is essential for viral propagation.[1][2][4]

This technical guide provides a comprehensive overview of the current understanding of the enterovirus 2C protein, focusing on its structure, enzymatic activities, and its critical roles in viral replication, host cell interactions, and pathogenesis. We will delve into the quantitative aspects of its function, detail key experimental methodologies used in its study, and present visual representations of its operational pathways.

Structure and Functional Domains of the 2C Protein

The enterovirus 2C protein is a polypeptide of approximately 330 amino acids.[2] It is characterized by a modular structure, comprising several distinct domains that contribute to its diverse functions.[2][5][6]

-

N-Terminal Amphipathic Helix: This region is crucial for membrane binding and the rearrangement of host cell membranes, a critical step in the formation of viral replication organelles.[2][6] Mutations in this domain can significantly impair viral replication by disrupting the formation of these specialized structures.[6]

-

Central ATPase Domain: This is the enzymatic core of the protein. It belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily and contains conserved Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis.[1][2] This ATPase activity is fundamental to many of 2C's functions, including its helicase activity.[1]

-

Cysteine-Rich Zinc Finger Domain: This motif is important for the correct folding and structural integrity of the 2C protein.[2][7]

-

C-Terminal Helical Domain: This region is involved in the oligomerization of 2C, which is a prerequisite for its ATPase activity.[2][6]

High-resolution structural data, primarily from EV-A71, reveals that 2C can form hexameric ring-like structures, a common feature of SF3 helicases.[1][8] This oligomerization is mediated by interactions between the C-terminal helix of one 2C subunit and a pocket on an adjacent subunit.[9]

Enzymatic Activities: The Engine of Viral Replication

The 2C protein possesses several enzymatic activities that are indispensable for the enterovirus life cycle.

RNA-Stimulated ATPase Activity

A central function of 2C is its ability to hydrolyze ATP.[10][11] This ATPase activity is significantly stimulated by the presence of single-stranded RNA, but not single-stranded DNA.[10][11] The binding of RNA to 2C appears to induce a conformational change that enhances the rate of ATP hydrolysis.[10] This energy release is thought to power the other functions of the protein, such as RNA unwinding and translocation.[10]

RNA Helicase and Chaperone Activities

Enterovirus 2C is classified as a Superfamily 3 (SF3) helicase.[1][10] For some enteroviruses like EV-A71, 2C has been shown to possess ATP-dependent RNA helicase activity, unwinding RNA duplexes in a 3' to 5' direction.[12][13] This activity is crucial for resolving secondary structures in the viral RNA genome and for separating the positive and negative RNA strands during replication.[1][2]

In addition to its helicase function, 2C also exhibits ATP-independent RNA chaperone activity.[12][13] This allows it to remodel RNA structures, destabilize helices, and facilitate strand annealing.[12][13] These dual RNA remodeling capabilities are critical for efficient viral RNA synthesis.[1][12] Impairing the helicase activity of 2C through mutations has been shown to abolish viral RNA replication and the production of new virions.[1][12]

Core Functions in the Enterovirus Life Cycle

The enterovirus 2C protein is a multifunctional protein that participates in numerous stages of the viral life cycle.[1][2][4]

Viral Uncoating

While the precise mechanism is still under investigation, evidence suggests that 2C plays a role in the early stages of infection, specifically in the uncoating of the viral genome.[1][14]

Host Cell Membrane Rearrangement

A hallmark of enterovirus infection is the dramatic rearrangement of intracellular membranes to form replication organelles.[2][6] The 2C protein, through its N-terminal amphipathic helix, is a key driver of this process.[2][6] It is believed to induce membrane curvature and facilitate the clustering of vesicles, creating a scaffold for the assembly of the viral replication complex.[15][16]

Viral RNA Replication

The 2C protein is a central component of the viral replication complex.[6] Its ATPase and helicase activities are essential for unwinding the viral RNA template, allowing the RNA-dependent RNA polymerase (3Dpol) to synthesize new RNA strands.[1][2] By promoting the recycling of the RNA template, 2C significantly enhances the efficiency of viral RNA synthesis.[1][12]

Encapsidation and Morphogenesis

Beyond its role in replication, 2C is also involved in the later stages of the viral life cycle, including the encapsidation of newly synthesized viral RNA into progeny virions and the overall morphogenesis of the virus particle.[1][10][11] Some inhibitors that target 2C have been shown to affect these later stages of the life cycle.[11]

Interaction with Host Factors

The 2C protein does not function in isolation. It interacts with a variety of host cell proteins to facilitate viral replication and evade the host immune response.[2][5][6] For instance, 2C interacts with reticulon 3 (RTN3), a host protein involved in shaping the endoplasmic reticulum, which is a major site of viral replication.[2][6] It also interacts with components of the COPI and COPII transport machinery, which are involved in vesicle formation.[2] Furthermore, 2C has been shown to modulate host innate immune signaling pathways, such as the NF-κB and RIG-I pathways, to counteract the host's antiviral defenses.[5][14][17]

Quantitative Data on 2C Protein Function

The following tables summarize some of the available quantitative data related to the function of the enterovirus 2C protein.

Table 1: ATPase Activity of Enterovirus 2C

| Enterovirus | Construct | kcat (s-1) | Km (ATP, µM) | Reference |

| Poliovirus | Full-length | >25-fold stimulation with ssRNA | N/A | [11] |

N/A: Data not available in the provided search results.

Table 2: Effect of Mutations on 2C Function and Viral Replication

| Enterovirus | Mutation | Effect on 2C Function | Effect on Viral Replication | Reference |

| EV-A71 | K135A, D176N (Walker A and B motifs) | Abolished ATPase activity | Completely suppressed virus production | [1][2] |

| EV-A71 | GK134AA | Inhibited ATPase and helicase activity | Abolished RNA replication and virus production | [1][2] |

| Poliovirus | I25K | Regulated viral protein processing and RNA replication | N/A | [1][2][6] |

Table 3: Inhibitors Targeting Enterovirus 2C

| Compound | Target Enteroviruses | IC50 / EC50 | Mechanism of Action | Reference |

| Guanidine hydrochloride | Poliovirus | N/A | Inhibits ATPase activity | [11][12] |

| Fluoxetine | EV-B, EV-D | N/A | Binds directly to 2C | [1] |

| Dibucaine | N/A | N/A | Targets 2C | [5] |

| TBZE-029 | EV-B, EV-D | N/A | Targets 2C | [1] |

| SJW-2C-227 | EV-D68, PV-1 | 0.85 µM (EV-D68), 1.7 µM (PV-1) | Targets the 2C pocket | [9] |

Key Experimental Protocols

The study of the enterovirus 2C protein relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for some of the key experiments.

In Vitro ATPase Assay

This assay measures the ATP hydrolysis activity of purified 2C protein.

-